

Diundecyl Phthalate: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Diundecyl phthalate*

Cat. No.: *B7779863*

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Introduction

Diundecyl phthalate (DUP) is a high molecular weight phthalate ester primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Its chemical structure consists of a benzene ring with two ester groups at the ortho positions, each linked to an undecyl chain. This technical guide provides an in-depth overview of the molecular structure, weight, synthesis, and metabolic fate of **diundecyl phthalate**, presenting key data in a structured format for scientific and research applications.

Molecular Structure and Properties

Diundecyl phthalate is characterized by the molecular formula $C_{30}H_{50}O_4$. Its structure features a central phthalic acid moiety esterified with two undecyl alcohol molecules.

Table 1: Molecular Identifiers and Properties of **Diundecyl Phthalate**

Property	Value	Reference
Molecular Formula	C30H50O4	[1]
Molecular Weight	474.72 g/mol	[2]
IUPAC Name	diundecyl benzene-1,2-dicarboxylate	
CAS Number	3648-20-2	[1][2]
SMILES	CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC	
Appearance	Colorless to almost colorless clear liquid/oil	[3]
Boiling Point	267 °C at 3 mmHg	[3]
Flash Point	239 °C	[3]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly)	[3]

Synthesis of Diundecyl Phthalate

The primary method for synthesizing **diundecyl phthalate** is through the esterification of phthalic anhydride with undecyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to drive the reaction to completion. The synthesis proceeds in two main stages: the rapid formation of the monoester followed by a slower conversion to the diester.

Experimental Protocol: Esterification of Phthalic Anhydride with Undecyl Alcohol

This protocol is adapted from established methods for phthalate ester synthesis.[4][5]

Materials:

- Phthalic anhydride

- n-Undecyl alcohol
- Sulfuric acid (concentrated)
- Inert solvent (e.g., toluene or xylene) for azeotropic removal of water
- Sodium bicarbonate solution (5%)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Heating mantle with magnetic stirrer
- Thermometer
- Dean-Stark apparatus or equivalent for water removal

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus fitted with a reflux condenser, combine phthalic anhydride and n-undecyl alcohol. A molar ratio of alcohol to phthalic anhydride of 2.5:1 to 3:1 is recommended to favor the formation of the diester.^[4]
- Add a catalytic amount of concentrated sulfuric acid (approximately 0.05-0.1% by mass of the reactants).^[4]
- Add an inert solvent like toluene to facilitate the azeotropic removal of water, a byproduct of the esterification.
- Heat the reaction mixture to a temperature range of 130-180°C with vigorous stirring.^[5] The exact temperature will depend on the solvent used and should be sufficient to allow for the collection of water in the Dean-Stark trap.

- Monitor the progress of the reaction by observing the amount of water collected. The theoretical amount of water for complete conversion can be calculated based on the initial amount of phthalic anhydride.
- Once the reaction is complete (i.e., no more water is being formed), allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the solvent and any excess undecyl alcohol under reduced pressure using a rotary evaporator to yield the crude **diundecyl phthalate**.
- The product can be further purified by vacuum distillation if necessary.

Table 2: Key Parameters for **Diundecyl Phthalate** Synthesis

Parameter	Recommended Condition	Reference
Reactant Molar Ratio (Alcohol:Anhydride)	2.5:1 to 3:1	[4]
Catalyst	Sulfuric Acid	[4]
Catalyst Concentration	0.05 - 0.1 mass%	[4]
Reaction Temperature	130 - 180 °C	[5]

Metabolic Pathway of Diundecyl Phthalate

In humans, **diundecyl phthalate**, as a high molecular weight phthalate, undergoes a series of metabolic transformations before excretion. The initial step is the hydrolysis of one of the ester bonds to form the monoester, monoundecyl phthalate (MUP). This is followed by further oxidative metabolism of the undecyl side chain, leading to the formation of hydroxylated,

oxidized, and carboxylated metabolites.[6][7] These more polar metabolites are then more readily excreted in the urine.

The major metabolic pathway is illustrated in the diagram below.



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Caption: Metabolic pathway of **diundecyl phthalate** in humans.

Conclusion

This technical guide provides essential information on the molecular characteristics, synthesis, and metabolic fate of **diundecyl phthalate**. The tabulated data offers a quick reference for its physical and chemical properties, while the detailed synthesis protocol provides a practical framework for its laboratory preparation. The visualization of its metabolic pathway clarifies the biotransformation processes it undergoes in the human body. This compilation of information serves as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.

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